9-Mesitylacridine
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Overview
Description
9-Mesitylacridine, also known as 9-(2,4,6-trimethylphenyl)acridine, is an organic compound with the molecular formula C22H19N. It belongs to the acridine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Mesitylacridine typically involves the reaction of acridine with mesitylene (1,3,5-trimethylbenzene) under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where acridine is reacted with mesitylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-Mesitylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-Mesitylacridine has diverse applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-Mesitylacridine involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine ring, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species (ROS) upon photoactivation, leading to oxidative damage in cells .
Comparison with Similar Compounds
9-Methylacridine: Similar in structure but with a methyl group instead of the mesityl group.
9-Aminoacridine: Contains an amino group, making it more basic and reactive.
9-Carboxyacridine: Features a carboxyl group, enhancing its solubility in water.
Uniqueness of 9-Mesitylacridine: The presence of the mesityl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other acridine derivatives and valuable for specific applications in research and industry .
Properties
IUPAC Name |
9-(2,4,6-trimethylphenyl)acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFLOAKCZOMKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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